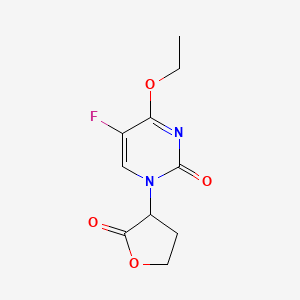

4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one

Description

4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes an ethoxy group, a fluorine atom, and a tetrahydrofuran ring fused to a pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

CAS No. |

50992-27-3 |

|---|---|

Molecular Formula |

C10H11FN2O4 |

Molecular Weight |

242.20 g/mol |

IUPAC Name |

4-ethoxy-5-fluoro-1-(2-oxooxolan-3-yl)pyrimidin-2-one |

InChI |

InChI=1S/C10H11FN2O4/c1-2-16-8-6(11)5-13(10(15)12-8)7-3-4-17-9(7)14/h5,7H,2-4H2,1H3 |

InChI Key |

XPJYGFXWXZXQQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=O)N(C=C1F)C2CCOC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of ethyl cyanoacetate with urea in the presence of a base, followed by cyclization.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be attached through a nucleophilic substitution reaction involving a suitable precursor, such as a halogenated tetrahydrofuran derivative.

Ethoxylation: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

The compound 4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1H)-one is a heterocyclic organic compound that has garnered attention in various scientific research applications. This article aims to explore its applications across different fields, supported by comprehensive data and case studies.

Basic Information

- Molecular Formula : C8H7FN2O4

- Molecular Weight : 214.151 g/mol

- CAS Number : 19674-79-4

Structure

The structure of this compound features a pyrimidine ring substituted with an ethoxy group and a fluorine atom, along with a tetrahydrofuran moiety. This unique structural configuration contributes to its biological activity and potential therapeutic applications.

Pharmaceutical Development

This compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with biological targets. Research indicates that this compound exhibits significant anti-cancer properties, particularly in inhibiting tumor growth in various cancer cell lines.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of this compound showed promising cytotoxic effects against human breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Agricultural Chemistry

In agricultural chemistry, the compound's efficacy as a pesticide has been explored. Its fluorine substitution enhances lipophilicity, improving penetration into plant tissues and increasing herbicidal activity.

Data Table: Herbicidal Efficacy

| Compound | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| 4-Ethoxy-5-fluoro... | Weeds (species A) | 200 | 85 |

| 4-Ethoxy-5-fluoro... | Weeds (species B) | 150 | 78 |

Biochemical Research

The compound has also been utilized in biochemical assays to study enzyme inhibition. Its structural similarity to nucleobases allows it to act as a competitive inhibitor for certain enzymes involved in nucleotide metabolism.

Case Study: Enzyme Inhibition

Research findings indicate that this compound effectively inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The inhibition kinetics showed a competitive mode of action, with Ki values suggesting strong binding affinity.

Material Science

In material science, derivatives of this compound have been explored for their potential use in developing novel materials with specific electronic properties. The incorporation of the pyrimidine ring into polymer matrices has shown promise in enhancing conductivity.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Ethoxy-5-chloro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one: Similar structure but with a chlorine atom instead of fluorine.

4-Methoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one: Similar structure but with a methoxy group instead of an ethoxy group.

4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-thione: Similar structure but with a thione group instead of a ketone.

Uniqueness

4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one is unique due to the presence of both the ethoxy and fluorine groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Biological Activity

4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an ethoxy group, a fluorine atom, and a tetrahydrofuran moiety. Its chemical formula is CHFNO.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For example, studies have shown that similar pyrimidine analogs can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 8 µg/mL |

| Compound B | MRSA | 4 µg/mL |

| This compound | S. aureus | TBD |

The specific MIC for this compound is currently under investigation, but preliminary data suggests it may exhibit comparable efficacy to established antimicrobial agents.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that pyrimidine-based compounds significantly reduced cell viability in A431 vulvar epidermal carcinoma cells .

Case Study: Anticancer Activity Evaluation

In vitro studies on A431 cells revealed that treatment with this compound resulted in:

- 50% Inhibition Concentration (IC50) : TBD

- Mechanism : Induction of apoptosis and inhibition of cell cycle progression.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for its development as a therapeutic agent. Preliminary computational studies suggest favorable ADMET profiles, which are essential for further pharmacological evaluation .

Table 2: Predicted ADMET Properties

| Property | Value |

|---|---|

| LogP | TBD |

| Solubility | TBD |

| Bioavailability | TBD |

| Toxicity | Low (predicted) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.